4-(2,4,5-Trifluorophenyl)cyclohexanone
Description
4-(2,4,5-Trifluorophenyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a trifluorophenyl substituent at the 4-position of the cyclohexanone ring. The trifluorophenyl group imparts strong electron-withdrawing effects, influencing reactivity, thermal stability, and intermolecular interactions. Fluorinated cyclohexanones are critical in liquid crystal (LC) applications due to their ability to stabilize mesophases and enhance electro-optical properties .
Properties
Molecular Formula |
C12H11F3O |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-(2,4,5-trifluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-10-6-12(15)11(14)5-9(10)7-1-3-8(16)4-2-7/h5-7H,1-4H2 |
InChI Key |
NMPOFJJQFWRDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4-(2,4,5-Trifluorophenyl)cyclohexanone with structurally related cyclohexanone derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Key Observations:
- Electron-Withdrawing Effects: The trifluorophenyl group in 4-(2,4,5-TFP)cyclohexanone provides stronger electron withdrawal than chlorophenyl (Cl) or hydroxyphenyl (OH) substituents, enhancing thermal stability and polarizability .
- Polarity: Sulfonyl-containing derivatives (e.g., 4-(4-chlorophenylsulfonyl)-4-(2,5-DFP)cyclohexanone) exhibit higher polarity due to the sulfonyl group, increasing solubility in polar solvents compared to non-sulfonated analogs .
Thermal and Phase Behavior
Fluorinated cyclohexanones are pivotal in LC materials. For example:
- Trifluoromethoxycyclohexane Mesogens: These exhibit broader LC phase ranges and higher thermal stability than benzene-based mesogens. The trifluorophenyl group in 4-(2,4,5-TFP)cyclohexanone likely contributes similar stability, making it suitable for high-temperature LC displays .
- Comparison with Difluorophenyl Analogs: Derivatives with 2,5-difluorophenyl groups (e.g., 4-(4-chlorophenylsulfonyl)-4-(2,5-DFP)cyclohexanone) may have narrower LC phases due to reduced fluorine content and steric effects .
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